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Abstract: In September 2024, Pfizer Inc. announced the voluntary global withdrawal of

Voxelotor (Oxbryta®), a first-in-class hemoglobin S (HbS) polymerization inhibitor previously

granted accelerated approval for the treatment of sickle cell disease (SCD).[1][2] The decision

was predicated on post-marketing clinical data indicating that the drug's overall benefit no

longer outweighed its risks, specifically citing an imbalance in vaso-occlusive crises (VOCs)

and fatal events.[1][2] This technical guide provides an in-depth examination of the scientific

rationale behind Voxelotor's withdrawal, summarizing the available clinical data, detailing the

methodologies of the key post-approval trials, and illustrating the underlying biological

pathways.

Introduction to Voxelotor and its Mechanism of
Action
Sickle cell disease is a monogenic disorder caused by a mutation in the β-globin gene, leading

to the production of abnormal hemoglobin S (HbS). Under deoxygenated conditions, HbS

polymerizes, causing red blood cells to deform into a characteristic sickle shape. This sickling

leads to chronic hemolytic anemia, vascular occlusion, and severe pain crises.

Voxelotor was developed to directly counteract this fundamental pathophysiology. It is an oral,

small-molecule agent that binds reversibly to the N-terminal valine of the alpha-chain of

hemoglobin. This binding stabilizes hemoglobin in its oxygenated state, thereby increasing its

affinity for oxygen and inhibiting the polymerization of deoxygenated HbS. The initial clinical

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b611706?utm_src=pdf-interest
https://www.benchchem.com/product/b611706?utm_src=pdf-body
https://www.pfizer.com/sites/default/files/plsr-studies/C5341026%20PLSRS_0.pdf
https://clinicaltrials.gov/study/NCT02850406
https://www.pfizer.com/sites/default/files/plsr-studies/C5341026%20PLSRS_0.pdf
https://clinicaltrials.gov/study/NCT02850406
https://www.benchchem.com/product/b611706?utm_src=pdf-body
https://www.benchchem.com/product/b611706?utm_src=pdf-body
https://www.benchchem.com/product/b611706?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


trials, such as the HOPE trial, demonstrated that Voxelotor could significantly increase

hemoglobin levels and reduce markers of hemolysis in patients with SCD.[3]

Pathophysiological Pathway of Sickle Cell Disease and
Voxelotor's Intervention
The following diagram illustrates the core pathophysiology of SCD and the targeted mechanism

of Voxelotor.
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Figure 1. Mechanism of Voxelotor in Sickle Cell Disease Pathophysiology.

The Clinical Withdrawal: Emerging Safety Signals
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Voxelotor was granted accelerated approval by the U.S. Food and Drug Administration (FDA)

in 2019 based on its ability to increase hemoglobin levels, a surrogate endpoint deemed

reasonably likely to predict clinical benefit.[2] Continued approval was contingent on the

verification of clinical benefit in confirmatory post-marketing trials.

In September 2024, Pfizer, which had acquired Voxelotor's original developer, Global Blood

Therapeutics, announced the voluntary withdrawal of the drug worldwide.[1] This decision was

based on the totality of clinical data from post-marketing studies, which revealed an

unfavorable benefit-risk profile.[1] The primary safety concerns were an "imbalance in vaso-

occlusive crises and fatal events."[1][4]

The European Medicines Agency (EMA) had initiated a review of Oxbryta in July 2024 following

reports of a higher-than-anticipated number of deaths in clinical trials.[5] Emerging data from

two registry-based studies also suggested a higher occurrence of VOCs in patients during

treatment with Oxbryta compared to the period before starting the medication.[5]

Post-Marketing Clinical Trial Data
The decision to withdraw Voxelotor was primarily influenced by safety data emerging from two

key post-marketing, randomized, placebo-controlled trials: HOPE Kids 2 (NCT04218084) and

RESOLVE (NCT05561140).

Quantitative Safety Data
While detailed final study reports with specific incidence rates of VOCs have not been made

publicly available by Pfizer or regulatory agencies, documents from the EMA and company

press releases have provided key data on fatal events.

Table 1: Summary of Fatal Events in Key Post-Marketing Trials
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Trial Study Population Voxelotor Arm Placebo Arm

HOPE Kids 2

(NCT04218084)

Children (2 to <15
years) at risk for
stroke

8 deaths 2 deaths

RESOLVE

(NCT05561140)

Patients (≥12 years)

with leg ulcers

1 death (during 12-

week double-blind

period)8 additional

deaths (during

subsequent open-

label phase)

0 deaths (during 12-

week double-blind

period)

Source: European Medicines Agency, 2025.[6]

In addition to the mortality imbalance, the EMA's assessment report noted that the studies also

showed a higher number of sudden episodes of severe pain, including VOCs, among patients

treated with Voxelotor compared to those receiving a placebo.[6] However, specific

quantitative data on the annualized incidence rate of VOCs from these terminated trials have

not been released.

Experimental Protocols of Key Post-Marketing Trials
The following sections detail the methodologies of the two pivotal trials that provided the critical

safety data leading to Voxelotor's withdrawal.

HOPE Kids 2 Trial (NCT04218084)
Official Title: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate

the Effect of Voxelotor on Transcranial Doppler (TCD) Flow Velocity in Pediatric Participants

With Sickle Cell Disease.[7][8]

Objective: The primary objective was to evaluate the effect of Voxelotor on TCD

measurements, a marker for stroke risk in children with SCD.[7][8]

Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.

Participants were randomized in a 1:1 ratio to receive either Voxelotor or a matching

placebo.[7][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.aifa.gov.it/documents/20142/1099847/2025.10.23_Com_EMA_conferma_sospensione_Oxbryta_EN.pdf
https://www.benchchem.com/product/b611706?utm_src=pdf-body
https://www.aifa.gov.it/documents/20142/1099847/2025.10.23_Com_EMA_conferma_sospensione_Oxbryta_EN.pdf
https://www.benchchem.com/product/b611706?utm_src=pdf-body
https://www.benchchem.com/product/b611706?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT04218084
https://ctv.veeva.com/study/study-to-evaluate-the-effect-of-gbt440-on-tcd-in-pediatrics-with-sickle-cell-disease
https://www.benchchem.com/product/b611706?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT04218084
https://ctv.veeva.com/study/study-to-evaluate-the-effect-of-gbt440-on-tcd-in-pediatrics-with-sickle-cell-disease
https://www.benchchem.com/product/b611706?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT04218084
https://ctv.veeva.com/study/study-to-evaluate-the-effect-of-gbt440-on-tcd-in-pediatrics-with-sickle-cell-disease
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Participant Population: Approximately 224 pediatric participants aged ≥ 2 to < 15 years with a

confirmed diagnosis of Sickle Cell Anemia (HbSS or HbSβ0 thalassemia) and TCD velocities

indicating a higher risk of stroke (≥ 170 cm/sec to < 200 cm/sec).[8]

Intervention:

Voxelotor Arm: Voxelotor administered orally once daily. Dosing was weight-based for

children under 12 to provide exposure equivalent to the adult dose of 1500 mg/day.[7]

Placebo Arm: Matching placebo administered orally once daily.[7]

Key Endpoints:

Primary: Change in TCD time-averaged maximum of the mean velocity (TAMMV) from

baseline.

Secondary: Included the annualized incidence rate of VOCs, defined as a composite of

acute painful crisis and/or acute chest syndrome (ACS).[7]

Safety Assessment: Monitoring of all adverse events (AEs), with a specific focus on VOCs,

ACS, and mortality.

RESOLVE Trial (NCT05561140)
Official Title: A Phase 3, Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial to

Evaluate the Efficacy of Voxelotor for the Treatment of Leg Ulcers in Patients With Sickle

Cell Disease.[9][10]

Objective: To assess the efficacy of Voxelotor plus standard of care (SOC) compared with

placebo plus SOC on the healing of leg ulcers in patients with SCD.[9][10]

Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial. The

design included a 12-week double-blind treatment period, followed by a 12-week open-label

period where all participants received Voxelotor.[1][9]

Participant Population: Approximately 88 patients aged 12 years and older with a confirmed

diagnosis of SCD (HbSS or HbSβ0 thalassemia) and at least one cutaneous leg ulcer

meeting specific size and duration criteria.[10]
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Intervention:

Voxelotor Arm: Voxelotor 1500 mg orally once daily, in addition to SOC for wound care.

[9]

Placebo Arm: Matching placebo orally once daily, in addition to SOC for wound care.[9]

Key Endpoints:

Primary: Proportion of patients with complete resolution of their target ulcer(s) by week 12.

[9]

Secondary: Included time to ulcer resolution, change in ulcer surface area, and incidence

of new ulcers.[9]

Safety Assessment: Comprehensive monitoring of AEs, including VOCs and mortality.

Experimental Workflow
The general workflow for participants in these pivotal post-marketing trials is illustrated below.
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Figure 2. Generalized Experimental Workflow for Post-Marketing Trials.

Conclusion and Future Implications
The clinical withdrawal of Voxelotor underscores the critical importance of robust post-

marketing surveillance, particularly for drugs approved via accelerated pathways based on

surrogate endpoints. While Voxelotor's mechanism of action was scientifically sound and initial

data on improving anemia were promising, the subsequent emergence of serious safety
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signals—namely an increased risk of vaso-occlusive crises and mortality—led to the conclusion

that the benefit-risk balance was no longer favorable.[1][6]

The underlying mechanism for this paradoxical increase in severe adverse events remains

unclear and requires further investigation by the manufacturer and regulatory bodies.[6] For the

scientific and drug development community, the Voxelotor case serves as a crucial lesson in

the translation of mechanistic promise to real-world clinical benefit and safety. It highlights the

potential disconnect between improving a surrogate marker (hemoglobin levels) and achieving

clinically meaningful outcomes, reinforcing the need for comprehensive evaluation of patient-

centric endpoints like pain crises and quality of life in future sickle cell disease therapies.
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To cite this document: BenchChem. [Voxelotor (Oxbryta®): A Scientific Review of its Clinical
Withdrawal]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611706#the-scientific-rationale-behind-the-clinical-
withdrawal-of-voxelotor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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